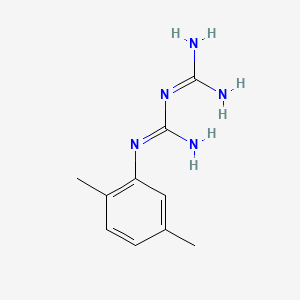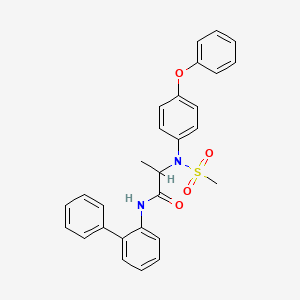![molecular formula C22H29NO3 B4070729 1-[4-(benzyloxy)phenoxy]-3-(cyclohexylamino)-2-propanol](/img/structure/B4070729.png)
1-[4-(benzyloxy)phenoxy]-3-(cyclohexylamino)-2-propanol
Vue d'ensemble
Description
1-[4-(benzyloxy)phenoxy]-3-(cyclohexylamino)-2-propanol, commonly known as CGP 12177, is a selective beta-adrenergic receptor antagonist that has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
CGP 12177 acts as a selective beta-adrenergic receptor antagonist, specifically targeting the beta-1 and beta-2 subtypes. It competes with endogenous catecholamines for binding to these receptors, thereby blocking their activation. This results in a decrease in heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
CGP 12177 has been shown to have a number of biochemical and physiological effects, including a decrease in heart rate and blood pressure, bronchodilation, and inhibition of lipolysis. It has also been shown to have an effect on glucose metabolism, with some studies suggesting that it may improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CGP 12177 in lab experiments is its selectivity for the beta-adrenergic receptor subtypes. This allows researchers to study the specific effects of beta-blockade on various physiological processes. However, one limitation of using CGP 12177 is its relatively low potency compared to other beta-blockers, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are a number of potential future directions for research on CGP 12177. One area of interest is its potential use in the treatment of cardiovascular and respiratory disorders, such as hypertension and asthma. Another area of research is its potential use as a research tool to study the beta-adrenergic receptor system and its role in various physiological and pathological processes. Additionally, there may be potential applications for CGP 12177 in the field of diabetes research, given its effects on glucose metabolism.
Applications De Recherche Scientifique
CGP 12177 has been extensively studied for its potential applications in various fields of research, including cardiovascular, respiratory, and neurological disorders. It has been used as a research tool to study the beta-adrenergic receptor system and its role in various physiological and pathological processes.
Propriétés
IUPAC Name |
1-(cyclohexylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c24-20(15-23-19-9-5-2-6-10-19)17-26-22-13-11-21(12-14-22)25-16-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,19-20,23-24H,2,5-6,9-10,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDBWDSZYABPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4070660.png)
![N-(1-phenylethyl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4070667.png)
![4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070675.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4070683.png)

![6-[({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4070690.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4070706.png)
![4-benzyl-1-[(5-chloro-2-thienyl)sulfonyl]piperidine](/img/structure/B4070708.png)

![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B4070736.png)
![2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4070737.png)

![N,N-dicyclohexyl-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4070745.png)